(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with an acetyl group at the 1-position, an amino group at the 3-position, and a carboxylic acid group at the 2-position. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric Acid: A similar chiral compound with hydroxyl groups instead of amino and acetyl groups.
(2R,3R)-2,3-Dihydroxybutanedioic Acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4(10)9-3-2-5(8)6(9)7(11)12/h5-6H,2-3,8H2,1H3,(H,11,12)/t5-,6-/m1/s1 |
InChI Key |
WFWDGYRGTBLKBC-PHDIDXHHSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@H]([C@@H]1C(=O)O)N |
Canonical SMILES |
CC(=O)N1CCC(C1C(=O)O)N |
Origin of Product |
United States |
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